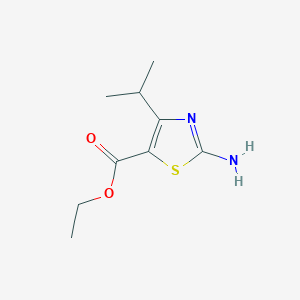

Ethyl 2-amino-4-isopropylthiazole-5-carboxylate

Description

Ethyl 2-amino-4-isopropylthiazole-5-carboxylate (CAS: 72965-16-3) is a heterocyclic compound belonging to the thiazole family. Its molecular formula is C₁₀H₁₅NO₂S, with a molecular weight of 213.30 g/mol . Structurally, it features:

- An amino group at position 2.

- An isopropyl substituent at position 4.

- An ethyl ester at position 5.

Thiazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name |

ethyl 2-amino-4-propan-2-yl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-4-13-8(12)7-6(5(2)3)11-9(10)14-7/h5H,4H2,1-3H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYUBFVIKXSBTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356437 | |

| Record name | Ethyl 2-amino-4-(propan-2-yl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72850-76-1 | |

| Record name | Ethyl 2-amino-4-(propan-2-yl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classic Two-Step Bromination-Cyclization

The traditional method involves bromination of ethyl isobutyrylacetate followed by cyclization with thiourea:

Procedure :

-

Bromination : Ethyl isobutyrylacetate reacts with N-bromosuccinimide (NBS) in dichloromethane at 20°C for 0.3 h to form ethyl 2-bromo-3-oxopentanoate.

-

Cyclization : The brominated intermediate reacts with thiourea in ethanol under reflux (65–70°C) for 5–6 h.

Key Data :

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of thiourea’s sulfur on the α-carbon of the bromoketone, followed by cyclization and elimination of HBr.

One-Pot Synthesis Using Supramolecular Catalysis

β-Cyclodextrin-Mediated Reaction

A green chemistry approach utilizes β-cyclodextrin in water to catalyze the one-pot synthesis:

Procedure :

-

Ethyl isobutyrylacetate, thiourea, and NBS are mixed in water with β-cyclodextrin (10 mol%) at 50°C for 4 h.

Key Data :

Advantages :

-

Eliminates organic solvents.

-

β-Cyclodextrin enhances reaction efficiency via host-guest interactions.

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation reduces reaction times significantly:

Procedure :

Key Data :

Limitations :

Catalytic Methods with Sodium Carbonate

Sodium Carbonate as Base Catalyst

A patent (CN103664819A) describes an optimized industrial method:

Procedure :

-

Ethyl 2-chloroacetoacetate reacts with thiourea in ethanol containing 20–25% ethyl acetate.

-

Sodium carbonate (0.01–0.1 eq) is added, and the mixture is heated at 65°C for 5 h.

Key Data :

Advantages :

Halogen-Free Approaches

Oxidative Cyclization with Iodine

An alternative method avoids halogenated reagents:

Procedure :

Key Data :

Comparative Analysis of Methods

Analytical Characterization

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 1.25 (t, 3H, CH₂CH₃), 2.95 (m, 1H, CH(CH₃)₂), 4.15 (q, 2H, OCH₂), 6.75 (s, 2H, NH₂).

-

X-ray Crystallography : Confirms planar thiazole ring and ester group orientation.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-isopropylthiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Applications

Ethyl 2-amino-4-isopropylthiazole-5-carboxylate has shown promising anticancer properties in several studies. Thiazole derivatives are known for their cytotoxic effects against various cancer cell lines.

- Mechanism of Action : Research indicates that certain thiazole derivatives can induce apoptosis in cancer cells, potentially through the disruption of mitochondrial function and the activation of caspases .

- Case Study : A study demonstrated that a related thiazole compound exhibited significant cytotoxicity against human cervical carcinoma (HeLa) cells, with IC50 values indicating effective inhibition of cell proliferation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiazoles have been recognized for their broad-spectrum activity against bacteria and fungi.

- Research Findings : Studies have reported that thiazole derivatives, including this compound, exhibit effective antimicrobial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

- Mechanism : The antimicrobial action is believed to involve membrane disruption and interference with cellular processes, leading to cell death .

Inhibition of Protein Targets in Cancer Therapy

Recent advancements have highlighted the potential of thiazole derivatives in targeting specific proteins involved in cancer progression.

- Targeting HSET (KIFC1) : A novel derivative similar to this compound was found to inhibit HSET, a kinesin essential for centrosome clustering in cancer cells. This inhibition leads to the induction of multipolar mitotic spindles, ultimately causing cell death in centrosome-amplified cancer cells .

| Compound | Target Protein | IC50 (nM) | Effect |

|---|---|---|---|

| This compound | HSET (KIFC1) | 27 | Induces multipolarity in cancer cells |

Synthesis of Bioactive Molecules

The synthesis of this compound serves as a precursor for developing various bioactive molecules.

- Synthetic Routes : Various methods have been developed for synthesizing this compound efficiently, allowing for modifications that enhance its biological activity .

- Applications in Drug Development : The ability to modify the thiazole ring opens pathways for creating new therapeutic agents targeting a range of diseases, including infections and cancer .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of thiazole compounds is crucial for optimizing their pharmacological properties.

- SAR Insights : Studies have shown that modifications on the thiazole ring can significantly affect the potency and selectivity of these compounds against specific biological targets .

- Example : Variations in substituents on the thiazole ring have led to compounds with improved selectivity and reduced toxicity profiles compared to their predecessors .

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-isopropylthiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Thiazole Carboxylates

Key Structural and Functional Differences

The compound’s structural analogs differ primarily in substituents at positions 4 (alkyl groups) and 5 (ester groups). Below is a comparative analysis of closely related derivatives:

| Compound Name | CAS Number | Substituent (Position 4) | Ester Group (Position 5) | Molecular Weight (g/mol) | Structural Similarity Score* |

|---|---|---|---|---|---|

| Ethyl 2-amino-4-isopropylthiazole-5-carboxylate | 72965-16-3 | Isopropyl | Ethyl | 213.30 | - |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | 7210-76-6 | Methyl | Ethyl | 200.24 | 0.83 |

| Methyl 2-amino-4-methylthiazole-5-carboxylate | 3829-80-9 | Methyl | Methyl | 186.22 | 0.81 |

| 2-Aminothiazole-5-carboxylic acid | 40283-46-3 | - | Carboxylic acid | 144.17 | 0.92 |

*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto coefficient) .

Critical Insights

Substituent Effects (Position 4):

- Isopropyl vs. Methyl : The bulkier isopropyl group in the target compound may enhance hydrophobic interactions in biological systems compared to methyl analogs. However, methyl-substituted derivatives (e.g., CAS 7210-76-6) exhibit lower molecular weight and higher solubility in polar solvents .

- Reactivity : Methyl groups are less sterically hindered, facilitating electrophilic substitution reactions, whereas isopropyl groups may slow such processes .

Ester Group Variations (Position 5): Ethyl vs. Methyl Esters: Ethyl esters (e.g., CAS 7210-76-6) generally exhibit slower hydrolysis rates than methyl esters (e.g., CAS 3829-80-9), impacting metabolic stability in drug design . Carboxylic Acid Derivatives: 2-Aminothiazole-5-carboxylic acid (CAS 40283-46-3) lacks an ester group, enabling direct conjugation with amines or alcohols but reducing lipophilicity .

Synthetic Utility: this compound serves as a precursor for amide synthesis via ester hydrolysis and coupling with amines (e.g., using coupling reagents like HATU or EDCI) . Methyl-substituted analogs are more commonly used in high-throughput medicinal chemistry due to their simpler synthesis and lower cost .

Research Findings

- Crystallographic Data: Structural determination of similar thiazoles (e.g., CAS 3829-80-9) using SHELX software revealed planar thiazole rings and hydrogen-bonding interactions involving the amino group, critical for molecular packing .

Biological Activity

Ethyl 2-amino-4-isopropylthiazole-5-carboxylate (EITC) is a heterocyclic compound belonging to the thiazole family, characterized by its unique structural features that confer significant biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

EITC has the molecular formula and features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. The presence of both amino and carboxylate groups enhances its reactivity and biological interactions.

Biological Activity Overview

EITC has been studied for various biological activities, primarily focusing on its antimicrobial , antifungal , and anticancer properties.

Antimicrobial and Antifungal Properties

Research indicates that EITC exhibits potent antimicrobial activity against a range of bacteria and fungi. A study evaluating thiazole derivatives reported that compounds similar to EITC demonstrated significant bactericidal effects against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis. EITC itself has shown moderate antifungal activity against Candida albicans .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Bactericidal | |

| Bacillus subtilis | Bactericidal | |

| Candida albicans | Moderate antifungal |

Anticancer Activity

EITC has also been investigated for its anticancer potential. A study highlighted that thiazole derivatives, including EITC, revealed broad-spectrum anticancer activity against multiple tumor cell lines. Notably, EITC showed effectiveness in inhibiting cell proliferation in various cancer types, with IC50 values indicating significant cytotoxicity .

The mechanism by which EITC exerts its biological effects involves several pathways:

- Enzyme Interaction : The thiazole ring can interact with specific enzymes, potentially inhibiting their activity.

- Receptor Modulation : The amino group may form hydrogen bonds with biological molecules, enhancing binding affinity to target receptors.

- Induction of Apoptosis : In cancer cells, EITC may trigger apoptotic pathways leading to cell death .

Case Study 1: Antimicrobial Efficacy

In a comparative study of thiazole derivatives, EITC was found to be among the most effective compounds against Staphylococcus aureus, comparable to established antibiotics like ampicillin. This suggests potential for development as a therapeutic agent in treating bacterial infections .

Case Study 2: Anticancer Screening

A high-throughput screening of thiazole derivatives identified EITC as a promising candidate with significant anticancer activity against various cell lines. The compound's ability to induce multipolar mitotic spindles in centrosome-amplified cancer cells was particularly noted, indicating its potential as a novel anticancer agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of EITC, it is essential to compare it with similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 2-Aminothiazole | Antimicrobial | Simpler analog with similar activities |

| 4-Isopropylthiazole | Limited activity | Lacks amino and carboxylate groups |

| Ethyl 2-amino-5-isopropylthiazole-4-carboxylate | Different reactivity | Positional isomer with distinct properties |

EITC stands out due to its dual functional groups that enhance both chemical reactivity and biological efficacy.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-amino-4-isopropylthiazole-5-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation reactions. For example, analogous thiazole derivatives are prepared by refluxing 2-aminothiazol-4(5H)-one with aldehydes or ketones in acetic acid, using sodium acetate as a catalyst . Optimization involves adjusting reaction time (3–5 hours), stoichiometry (1.1 equiv of aldehyde), and recrystallization solvents (e.g., DMF/acetic acid mixtures) to improve yield and purity. Monitoring via TLC and adjusting pH during workup are critical .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

Essential techniques include:

- NMR : and NMR to confirm substitution patterns (e.g., isopropyl and ethyl ester groups).

- IR : Peaks at ~3300 cm (N-H stretch) and ~1700 cm (C=O ester).

- Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., 228.29 g/mol).

- Elemental Analysis : To verify purity (>95%). Full assignments and comparison with literature data (e.g., analogs like Ethyl 2-amino-4-methylthiazole-5-carboxylate ) are required .

Q. How is the compound handled safely in laboratory settings?

Use flame-retardant lab coats, nitrile gloves, and fume hoods. Avoid skin contact due to potential irritancy. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can structural ambiguities in NMR spectra of thiazole derivatives be resolved?

Use 2D NMR (e.g., - HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between the thiazole ring protons and the ester carbonyl carbon can distinguish between positional isomers. Computational tools (DFT for chemical shift prediction) and comparison with crystallographic data (if available) are also critical .

Q. What strategies address contradictions in reported biological activity data for similar thiazole compounds?

Discrepancies may arise from assay conditions (e.g., solvent polarity, cell line variations). Standardize protocols using controls like known kinase inhibitors and validate via dose-response curves. Cross-reference with structurally similar compounds (e.g., Ethyl 2-amino-4-trifluoromethylthiazole-5-carboxylate ) to identify substituent-specific trends .

Q. How are crystal structures of thiazole derivatives determined, and what challenges arise?

Single-crystal X-ray diffraction using SHELX software is standard . Challenges include poor crystal quality due to flexible substituents (e.g., isopropyl groups). Solutions: Slow evaporation in DMF/EtOH mixtures, and using synchrotron radiation for small crystals. Refinement with WinGX/ORTEP ensures accurate anisotropic displacement parameters .

Q. What methods optimize the compound’s solubility for in vitro assays without altering bioactivity?

Use co-solvents (e.g., DMSO ≤1% v/v) or prepare prodrugs (e.g., hydrolyzing the ester to a carboxylic acid). Monitor stability via HPLC and confirm retained activity using cell viability assays (e.g., MTT) .

Q. How do substituent variations (e.g., isopropyl vs. methyl) impact electronic properties and reactivity?

Perform Hammett analysis or DFT calculations to assess electron-donating/withdrawing effects. Compare reaction rates in nucleophilic substitutions (e.g., ester hydrolysis) or spectroscopic shifts in IR/NMR. For example, bulkier isopropyl groups may sterically hinder reactions at the 4-position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.